(1S,2R,3S,4R)-4-(6-Aminopurin-9-yl)cyclopentane-1,2,3-triol (1S,2R,3S,4R)-4-(6-Aminopurin-9-yl)cyclopentane-1,2,3-triol
Brand Name: Vulcanchem
CAS No.: 142635-42-5
VCID: VC0136610
InChI: InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1
SMILES: C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol

(1S,2R,3S,4R)-4-(6-Aminopurin-9-yl)cyclopentane-1,2,3-triol

CAS No.: 142635-42-5

Main Products

VCID: VC0136610

Molecular Formula: C10H13N5O3

Molecular Weight: 251.24 g/mol

(1S,2R,3S,4R)-4-(6-Aminopurin-9-yl)cyclopentane-1,2,3-triol - 142635-42-5

CAS No. 142635-42-5
Product Name (1S,2R,3S,4R)-4-(6-Aminopurin-9-yl)cyclopentane-1,2,3-triol
Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
IUPAC Name (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol
Standard InChI InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1
Standard InChIKey VFKHECGAEJNAMV-HETMPLHPSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N
SMILES C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N
Canonical SMILES C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N
Synonyms (+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol
5'-noraristeromycin
noraristeromycin
PubChem Compound 126704
Last Modified Nov 11 2021
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